5-Hydroxy-4-methoxy-2-nitrobenzoic acid
Overview
Description
5-Hydroxy-4-methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO6. It is a member of the nitrobenzoic acid family and is known for its unique chemical structure, which includes a hydroxyl group, a methoxy group, and a nitro group attached to a benzoic acid core .
Scientific Research Applications
5-Hydroxy-4-methoxy-2-nitrobenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary targets of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Nitrobenzoic acid derivatives are known to participate in various chemical reactions, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
It’s worth noting that nitro compounds can participate in charge-transfer complexes, which may have implications for electron delocalization in the excited state .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
It’s known that nitrobenzoic acid derivatives can undergo various chemical reactions, potentially leading to a variety of molecular and cellular effects .
Action Environment
Like all chemical compounds, its activity and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-4-methoxy-2-nitrobenzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to be a microbial degradation metabolite of cypermethrin, a synthetic pyrethroid pesticide . This interaction suggests that this compound may be involved in detoxification pathways in microorganisms. Additionally, its structure allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation, which are crucial in metabolic processes .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with enzymes involved in detoxification can lead to changes in gene expression related to metabolic pathways. Furthermore, the presence of the nitro group in its structure may contribute to its role in oxidative stress responses within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with detoxification enzymes may result in the inhibition of these enzymes, thereby affecting the overall metabolic flux. Additionally, the compound’s structure allows it to participate in redox reactions, which can lead to changes in gene expression and cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation, leading to the formation of various metabolites. These metabolites may have different biochemical properties and effects on cells. Additionally, long-term exposure to this compound in vitro or in vivo can result in changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound may result in oxidative stress, leading to cellular damage and changes in gene expression. Additionally, threshold effects may be observed, where a certain dosage is required to elicit a significant biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by mono-oxygenases, leading to the formation of metabolites such as 2,4-dihydroxybenzoic acid. These metabolic pathways are essential for the detoxification and elimination of the compound from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into cells via specific transporters, where it can interact with intracellular enzymes and proteins. Additionally, its distribution within tissues can influence its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can participate in redox reactions and influence cellular metabolism. Additionally, its localization within the cell can affect its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-4-methoxy-2-nitrobenzoic acid can be synthesized through various methods. One common approach involves the nitration of 4-methoxybenzoic acid, followed by hydroxylation. The nitration step typically uses a mixture of concentrated sulfuric acid and nitric acid, while the hydroxylation step can be achieved using hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrobenzoic acid
- 5-Methoxy-2-nitrobenzoic acid
- 4-Hydroxy-3-methoxybenzoic acid
Uniqueness
5-Hydroxy-4-methoxy-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-4-methoxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJDIUJDDCMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552448 | |
Record name | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31839-20-0 | |
Record name | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.